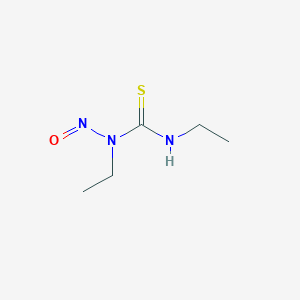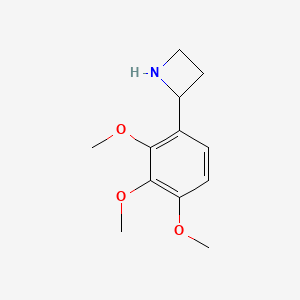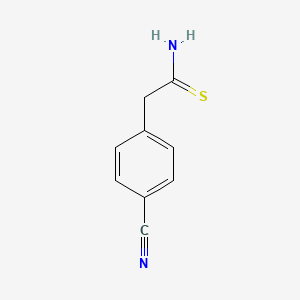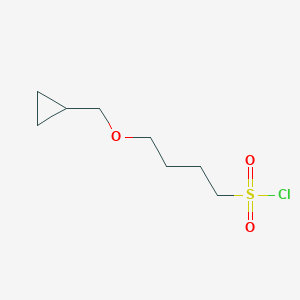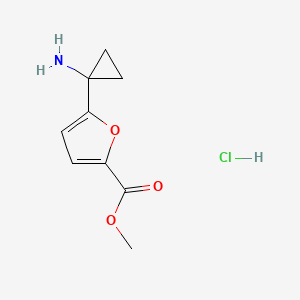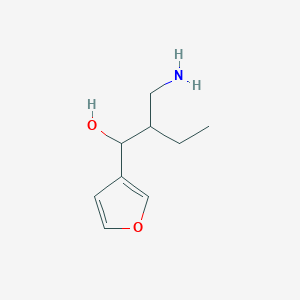
2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol: is an organic compound that features a furan ring, an aminomethyl group, and a butanol backbone. This compound is of interest due to its unique structural properties, which make it a potential candidate for various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-furanmethanol with 2-bromo-1-butanol in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 3-furanmethanol, 2-bromo-1-butanol, sodium hydride
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature
Time: 12 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon (Pd/C) can further enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol can be oxidized to form a ketone or an aldehyde. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can undergo reduction reactions, particularly at the furan ring, to form tetrahydrofuran derivatives. Sodium borohydride (NaBH₄) is a common reducing agent used in these reactions.
Substitution: The aminomethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Tetrahydrofuran derivatives
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 2-(Aminomethyl)-1-(furan-2-yl)butan-1-ol
- 2-(Aminomethyl)-1-(thiophen-3-yl)butan-1-ol
- 2-(Aminomethyl)-1-(pyridin-3-yl)butan-1-ol
Comparison:
- 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol is unique due to the position of the furan ring, which can influence its reactivity and interactions with other molecules.
- 2-(Aminomethyl)-1-(furan-2-yl)butan-1-ol has the furan ring in a different position, which can lead to different chemical and biological properties.
- 2-(Aminomethyl)-1-(thiophen-3-yl)butan-1-ol and 2-(Aminomethyl)-1-(pyridin-3-yl)butan-1-ol have different heterocyclic rings, which can affect their electronic properties and reactivity.
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
2-(aminomethyl)-1-(furan-3-yl)butan-1-ol |
InChI |
InChI=1S/C9H15NO2/c1-2-7(5-10)9(11)8-3-4-12-6-8/h3-4,6-7,9,11H,2,5,10H2,1H3 |
Clave InChI |
MLHASYUGKODLPK-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN)C(C1=COC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride](/img/structure/B13523774.png)

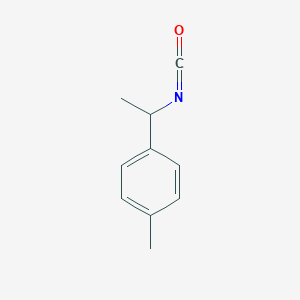
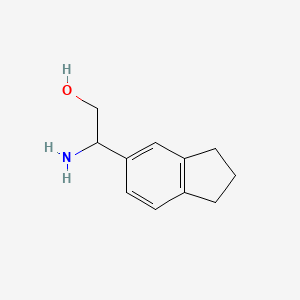
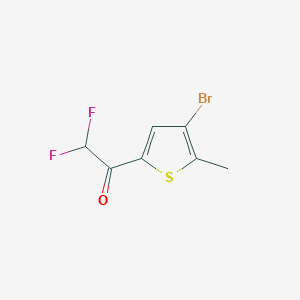
![5-Oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13523817.png)
![1-[1-(3-Chloro-4-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13523818.png)
![5-(Hydroxymethyl)-2-methyl-4-{[2-(pyrazin-2-yl)hydrazin-1-ylidene]methyl}pyridin-3-ol](/img/structure/B13523821.png)
![Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B13523825.png)
